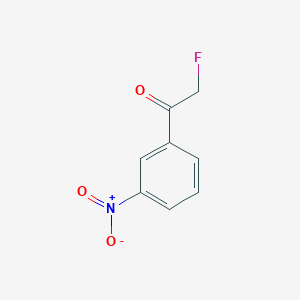

2-Fluoro-1-(3-nitrophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-(3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWJMAXPPJAFCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457908 | |

| Record name | 2-FLUORO-1-(3-NITROPHENYL)-ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-12-3 | |

| Record name | 2-FLUORO-1-(3-NITROPHENYL)-ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-1-(3-nitrophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 Fluoro 1 3 Nitrophenyl Ethanone

Direct Synthesis Approaches

Direct synthesis strategies offer a streamlined pathway to the target compound, focusing on key bond-forming reactions to introduce the necessary functional groups.

Nitration of Fluorinated Acetophenone (B1666503) Precursors

A principal route to 2-Fluoro-1-(3-nitrophenyl)ethanone involves the electrophilic aromatic substitution of 2-fluoroacetophenone (B1329501). This approach leverages the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry.

The nitration of acetophenone and its derivatives is a well-established transformation in organic chemistry. automate.videoorgsyn.org Typically, a mixture of concentrated nitric acid and sulfuric acid is employed as the nitrating agent. automate.videoorgsyn.org The reaction is generally conducted at low temperatures, often between -5°C and 0°C, to control the exothermic nature of the reaction and minimize the formation of byproducts. orgsyn.org The reaction time can vary, but stirring is continued for a short period after the addition of the nitrating mixture is complete to ensure full conversion. orgsyn.org Alternative nitrating systems may also be utilized, and research into more environmentally benign methods, such as using aqueous nitric acid, is ongoing, although these may require specific activation methods and may not be suitable for deactivated substrates like acetophenones under mild conditions. frontiersin.orgfrontiersin.org

Table 1: Typical Reaction Conditions for Nitration of Acetophenone

| Parameter | Condition |

| Nitrating Agent | Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) |

| Substrate | Acetophenone |

| Temperature | 0°C or below |

| Reaction Time | 10-45 minutes for addition, followed by continued stirring |

This table presents generalized conditions based on the nitration of acetophenone. Specific conditions for 2-fluoroacetophenone may vary.

The acetyl group (-COCH₃) of the acetophenone is a deactivating, meta-directing group for electrophilic aromatic substitution. automate.video This is due to its electron-withdrawing nature, which deactivates the ortho and para positions more than the meta position. automate.video The fluorine atom, while also deactivating due to its electronegativity, is an ortho, para-director. In the case of 2-fluoroacetophenone, the directing effects of the two substituents are in opposition. However, the strong meta-directing effect of the acetyl group typically dominates, leading to the preferential formation of the 3-nitro isomer. automate.video The formation of other isomers, such as 1-(2-fluoro-3-nitrophenyl)ethanone (B2651168) and 1-(3-fluoro-4-nitrophenyl)ethanone, can occur but are generally minor products. bldpharm.comachemblock.com Computational studies have shown that the meta-substitution pathway has the lowest activation energy, further supporting its favorability. automate.video The regioselectivity can be influenced by the specific reaction conditions and the nitrating agent used. researchgate.netnih.gov

Halogenation-Fluorination Strategies

An alternative synthetic pathway involves the introduction of the fluorine atom at a later stage, specifically through the fluorination of a pre-functionalized arylethanone. This often involves an initial halogenation step at the α-position of the ketone, followed by a nucleophilic fluorination.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of fluorination, microwave irradiation can significantly reduce reaction times for the side-chain fluorination of substituted 1-arylethanones compared to conventional thermal methods. researchgate.netresearchgate.net This technique has been successfully applied to a range of arylethanones, including those with electron-withdrawing groups. researchgate.net The use of microwave heating can also facilitate one-pot procedures, reducing solvent and reagent consumption. researchgate.netresearchgate.net While specific examples for the direct microwave-assisted fluorination of 1-(3-nitrophenyl)ethanone to the target compound are not detailed in the provided results, the general applicability of this method to arylethanones suggests its potential. researchgate.netnih.govdntb.gov.uanih.gov

A variety of fluorinating agents can be employed for the α-fluorination of ketones. These can be broadly categorized as electrophilic and nucleophilic fluorinating agents. scripps.edu

Electrophilic Fluorinating Agents: Reagents like Selectfluor™ (F-TEDA-BF₄) are commonly used for the direct fluorination of carbonyl compounds. researchgate.netresearchgate.net These reactions are often carried out in a suitable solvent like methanol. researchgate.net

Nucleophilic Fluorinating Agents: This approach typically involves the initial conversion of the α-position to a leaving group, such as a bromine atom, followed by displacement with a fluoride (B91410) source. researchgate.net Common nucleophilic fluorinating agents include potassium fluoride (KF) and triethylamine (B128534) tris(hydrogen fluoride). researchgate.netnih.gov One-pot bromination-fluorination procedures have been developed, offering a streamlined synthesis of α-fluoroacetophenones from the corresponding acetophenones. researchgate.net

Table 2: Common Fluorinating Agents for α-Fluorination of Ketones

| Agent Type | Example Reagent |

| Electrophilic | Selectfluor™ |

| Nucleophilic | Potassium Fluoride (KF) |

| Nucleophilic | Triethylamine tris(hydrogen fluoride) |

The choice of fluorinating agent and reaction conditions can influence the efficiency and selectivity of the fluorination step. researchgate.netresearchgate.net

Derivations and Modifications Leading to Related Structural Motifs

The generation of this compound frequently hinges on the chemical alteration of analogous structural frameworks. These methods employ established reaction pathways to construct the target molecule from more accessible starting materials.

Oxidation Pathways to Synthesize Fluoronitrophenyl Ethanones

Oxidative strategies offer a direct approach to forming the ketone functional group in this compound. While the direct oxidation of a substituted styrene, such as 1-fluoro-2-(3-nitrophenyl)ethene, could theoretically produce the desired ethanone (B97240), specific documented examples of this direct conversion are not readily found in the literature.

A more versatile and well-established oxidative method that can be adapted for this synthesis is the oxidative cleavage of epoxides. The corresponding epoxide, 2-(3-nitrophenyl)-2-fluorooxirane, can be cleaved under oxidative conditions to yield this compound. This approach is beneficial as it may allow for the stereospecific introduction of the fluorine atom at the alpha-position to the carbonyl group.

Alpha-Halogenation of Arylethanone Analogs for Synthetic Intermediates

A prevalent and effective method for synthesizing α-haloketones is the direct halogenation of a ketone precursor. mdpi.com For this purpose, 3'-nitroacetophenone (B493259) serves as a logical starting material. The α-halogenation of aldehydes and ketones can be accomplished in the presence of an acid. libretexts.org This reaction proceeds through acid-catalyzed tautomerization to form a nucleophilic enol, which then reacts with an electrophilic halogen. libretexts.org

Direct fluorination of the α-carbon of 3'-nitroacetophenone is challenging due to the high reactivity of elemental fluorine. dur.ac.uk Consequently, electrophilic fluorinating reagents are more commonly used. Reagents like Selectfluor® (F-TEDA-BF4) are often employed for the α-fluorination of ketones. The reaction involves the enol or enolate of 3'-nitroacetophenone attacking the electrophilic fluorine source.

An alternative route is a halogen exchange reaction. An α-bromo or α-chloro derivative, such as 2-bromo-1-(3-nitrophenyl)ethanone, can be synthesized first. This intermediate can then undergo a nucleophilic substitution with a fluoride source, like potassium fluoride (KF), often facilitated by a phase-transfer catalyst. mdpi.comgoogle.com This two-step process can offer improved control and yield compared to direct fluorination.

Preparation of Related Nitrophenyl-Substituted Compounds as Precursors

The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. The nitration of a precursor like acetophenone typically uses a mixture of nitric acid and sulfuric acid. google.com This process, however, results in a mixture of ortho, meta, and para isomers. The meta-product, 3'-nitroacetophenone, is a significant component due to the meta-directing effect of the acetyl group.

Incorporating a fluorine atom onto the phenyl ring can be achieved through various methods. The Balz-Schiemann reaction, involving the diazotization of an aniline (B41778) derivative followed by thermal decomposition of the diazonium fluoroborate salt, is a common technique. For instance, 3-aminoacetophenone could be converted to its diazonium salt and then treated with fluoroboric acid. Nucleophilic aromatic substitution (SNAr) is another possibility, particularly on highly activated aromatic rings, although it is less common for synthesizing fluoronitrobenzenes unless other potent electron-withdrawing groups are present. beilstein-journals.org

The synthesis of this compound typically involves a well-ordered sequence of reactions to construct the desired molecular structure. nih.gov A frequent approach starts with a commercially available, suitably substituted benzene (B151609) derivative.

For example, beginning with 3-nitroacetophenone, the synthetic route would primarily focus on introducing the fluorine atom at the α-position of the ketone. This represents a sequential functionalization where the aromatic ring is already appropriately substituted.

Alternatively, the synthesis could start with a fluorinated benzene derivative. For instance, beginning with 1-fluoro-3-nitrobenzene, a Friedel-Crafts acylation might be attempted to add the acetyl group. However, the strongly deactivating nature of the nitro group makes this a difficult transformation, often leading to low yields. A more feasible route would be the acylation of fluorobenzene, followed by nitration. Since fluorine is an ortho-, para-director, the subsequent nitration would produce a mixture of isomers, necessitating separation to isolate the desired 3-nitro-substituted product.

A multi-step synthesis could follow this general pathway:

Nitration: A benzene derivative is nitrated to introduce the nitro group.

Acylation: A Friedel-Crafts acylation introduces the acetyl group. The order of these initial steps is vital for controlling the regioselectivity.

α-Halogenation: The resulting acetophenone derivative is halogenated at the α-position.

Halogen Exchange (if needed): If a bromine or chlorine atom is introduced in the preceding step, a subsequent reaction with a fluoride source is carried out to yield the final product.

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound is essential for enhancing reaction efficiency, boosting yields, and ensuring the purity of the final product. This requires careful consideration of reaction conditions, reagents, and purification techniques.

Key parameters that are frequently optimized include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For α-fluorination reactions, polar aprotic solvents are often favored.

Temperature: Reaction temperatures are meticulously controlled to balance the reaction rate against potential side reactions and the decomposition of starting materials or products.

Reaction Time: Monitoring the reaction's progress using methods like thin-layer chromatography (TLC) or gas chromatography (GC) helps determine the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.

Stoichiometry of Reagents: The molar ratios of reactants are adjusted to ensure the complete conversion of the limiting reagent and to minimize the use of costly reagents.

Catalyst: In reactions such as phase-transfer catalyzed halogen exchange, the choice and concentration of the catalyst are critical for achieving a high reaction rate and yield.

For instance, in the synthesis of α-fluoro ketones via halogen exchange, optimization might involve screening different fluoride salts (e.g., KF, CsF), phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide, 18-crown-6), and solvents (e.g., acetonitrile, DMF).

Below is a table summarizing some of the synthetic strategies and potential areas for optimization:

| Synthetic Step | Reagents/Method | Key Optimization Parameters | Potential Challenges |

| Nitration | Nitric Acid/Sulfuric Acid | Temperature, Reaction Time, Acid Ratio | Isomer separation |

| Friedel-Crafts Acylation | Acetyl Chloride/Lewis Acid | Catalyst choice, Solvent, Temperature | Deactivation by nitro group |

| α-Fluorination | Selectfluor® | Solvent, Temperature, Reaction Time | Handling of reactive reagents |

| α-Bromination | NBS, Br2 | Initiator, Solvent, Light conditions | Over-bromination |

| Halogen Exchange | KF/Phase-Transfer Catalyst | Catalyst choice, Solvent, Temperature | Incomplete conversion |

Yield and Efficiency Enhancements

Optimizing the yield and efficiency of chemical syntheses is a primary goal in organic chemistry. For this compound, a common and effective strategy involves a two-step process: the bromination of 1-(3-nitrophenyl)ethanone to form the key intermediate, 2-bromo-1-(3-nitrophenyl)ethanone, followed by a nucleophilic substitution reaction to introduce the fluorine atom.

The initial bromination of 1-(3-nitrophenyl)ethanone has been achieved with high efficiency. A reported procedure involving the reaction of 1-(3-nitrophenyl)ethanone with bromine in chloroform (B151607) at a controlled temperature of 0–5°C, followed by stirring at room temperature, has been shown to produce 2-bromo-1-(3-nitrophenyl)ethanone in an impressive 96% yield after purification. nih.gov

The subsequent fluorination of the bromo-intermediate is a critical step where various modern fluorinating agents and methodologies can be employed to enhance yield and efficiency. While specific yield data for the direct conversion of 2-bromo-1-(3-nitrophenyl)ethanone to its fluoro-analogue is not extensively documented in readily available literature, general methods for the synthesis of α-fluoroketones are well-established and offer insights into potential high-yielding pathways.

One of the most effective and widely used modern electrophilic fluorinating agents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Its application in the synthesis of various fluorinated organic molecules, including α-fluoroketones, is well-documented. For instance, the synthesis of a related compound, 2-fluoro-1-(2-fluoro-phenyl)-ethanone, from 2'-fluoroacetophenone (B1202908) using Selectfluor in a multi-stage process has been reported to achieve a high yield of 89%. chemicalbook.com This suggests that an electrophilic fluorination approach using Selectfluor® on a suitable precursor to this compound could also be a high-yielding strategy.

Another common approach is nucleophilic fluorination, typically employing an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF) to displace a leaving group, such as bromine, in the α-position to the ketone. The efficiency of these reactions is often enhanced by the use of phase-transfer catalysts.

The following table summarizes synthetic data for the precursor and a closely related fluorinated ketone, illustrating the high efficiencies achievable with modern synthetic methods.

| Product | Precursor | Reagents | Yield (%) |

| 2-Bromo-1-(3-nitrophenyl)ethanone | 1-(3-Nitrophenyl)ethanone | Bromine, Chloroform | 96% nih.gov |

| 2-Fluoro-1-(2-fluoro-phenyl)-ethanone | 2'-Fluoroacetophenone | 1. Lithium hexamethyldisilazane, 2. Chloro-trimethyl-silane, 3. Selectfluor | 89% chemicalbook.com |

Scalability of Preparation Processes

The successful transition of a synthetic route from the laboratory bench to an industrial scale requires careful consideration of factors such as cost, safety, robustness, and ease of operation. For the preparation of this compound, several strategies can be envisioned to ensure a scalable process.

The synthesis of the precursor, 2-bromo-1-(3-nitrophenyl)ethanone, from 1-(3-nitrophenyl)ethanone and bromine is a process that can be adapted for large-scale production. However, handling large quantities of bromine requires specialized equipment and safety protocols due to its corrosive and toxic nature.

For the crucial fluorination step, nucleophilic substitution using potassium fluoride (the Halex process) is a common industrial method for producing fluoroaromatics. The scalability of this approach for this compound would depend on optimizing reaction conditions to ensure high conversion and minimize byproduct formation. The use of phase-transfer catalysts is a key technology for enhancing the scalability of such reactions by facilitating the transfer of the fluoride ion from the solid or aqueous phase to the organic phase where the reaction occurs. While specific data for the target molecule is limited, the principles of phase-transfer catalysis are broadly applicable to this class of transformations.

Continuous flow chemistry offers a modern and often safer alternative to traditional batch processing, particularly for highly exothermic or hazardous reactions. A continuous flow setup for the fluorination step would allow for better control of reaction temperature and mixing, leading to improved safety and potentially higher and more consistent yields. This technology is increasingly being adopted for the large-scale synthesis of fine chemicals and active pharmaceutical ingredients.

The table below outlines key considerations for the scalability of the synthetic routes to this compound.

| Synthetic Step | Method | Scalability Advantages | Scalability Challenges |

| Bromination | Batch processing with bromine | High-yielding established chemistry | Handling of hazardous bromine, potential for thermal runaway |

| Fluorination | Nucleophilic Substitution (e.g., with KF) | Cost-effective reagents (KF), established industrial process (Halex) | Reaction kinetics can be slow, requires high temperatures and anhydrous conditions |

| Fluorination | Phase-Transfer Catalysis | Increased reaction rates, milder conditions possible | Catalyst cost and separation from the product |

| Fluorination | Continuous Flow Chemistry | Enhanced safety, precise control of reaction parameters, potential for higher throughput | Initial investment in specialized equipment |

Chemical Reactivity and Mechanistic Transformation Studies

Reduction Reactions of the Nitro Group

The transformation of the nitro group into an amino group is a pivotal reaction, opening pathways to a wide array of functionalized aromatic compounds. Various methods have been developed to achieve this reduction with high efficiency and selectivity.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The reaction is generally clean and high-yielding. For instance, the hydrogenation of a related compound, N-4-nitrophenyl nicotinamide, using a stabilized palladium nanoparticle catalyst, proceeds through a condensation mechanism involving an azo dimer intermediate that is rapidly consumed to form the primary amine. rsc.org This method's efficiency is marked by its ability to achieve quantitative chemoselective conversion of the nitroarene. rsc.org

Table 1: Catalytic Hydrogenation of Nitroarenes

| Catalyst | Substrate | Product | Key Findings | Reference |

| Stabilized Pd Nanoparticles | N-4-nitrophenyl nicotinamide | N-4-aminophenyl nicotinamide | Proceeds via an azo dimer intermediate; quantitative conversion. | rsc.org |

Chemoenzymatic methods offer a green and highly selective alternative for the reduction of nitro compounds. These processes utilize enzymes, often from microorganisms like Saccharomyces cerevisiae (baker's yeast), to catalyze reductions with high enantioselectivity. researchgate.net For example, the biocatalytic reduction of 2-fluorocinnamyl alcohols using Saccharomyces cerevisiae yields (S)-2-fluoro-3-arylpropanols with high enantiomeric excess (up to 92% ee). researchgate.net While not a direct reduction of a nitro group, this demonstrates the potential of enzymatic systems in handling fluorinated substrates to produce chiral molecules. The conversion rates in such bioreductions are influenced by the substrate's configuration and the reaction conditions. researchgate.net In other work, the synthesis of fluoroalanine enantiomers has been achieved using dehydrogenases, highlighting the expanding scope of biocatalysis for fluorine-containing compounds. nih.govmdpi.com

Metal-mediated reductions provide a classical and effective route for converting nitro groups to amines. Tin(II) chloride (SnCl₂) is a common reagent for this purpose, often used in acidic solutions. wikipedia.orgsemanticscholar.org The reaction is known for its mild conditions and tolerance of various functional groups. semanticscholar.org For example, the reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270) with SnCl₂ in acidic ethanol (B145695) proceeds smoothly to give 4-benzyloxy-3-chloroaniline (B1332019) in high yield without cleavage of the benzyl (B1604629) or chloro groups. semanticscholar.org This method is scalable and provides the product in excellent purity. semanticscholar.org Tin(II) chloride is a versatile reducing agent, also used in other organic transformations like the Stephen reduction of nitriles to aldehydes. wikipedia.org

Table 2: Metal-Mediated Reduction of Nitroarenes

| Reagent | Substrate | Product | Key Findings | Reference |

| SnCl₂·2H₂O / HCl | 4-Benzyloxy-3-chloronitrobenzene | 4-Benzyloxy-3-chloroaniline | High yield, no debenzylation or dechlorination. | semanticscholar.org |

Reactivity of the Ketone Moiety

The ketone group in 2-Fluoro-1-(3-nitrophenyl)ethanone is an electrophilic center susceptible to nucleophilic attack. Its reactivity is modulated by the adjacent fluorine atom, which enhances the electrophilicity of the carbonyl carbon.

The reduction of the ketone in α-haloketones to the corresponding alcohol can be achieved using various reducing agents. The stereochemical outcome of this reduction is of significant interest, particularly for the synthesis of chiral molecules. Chemoenzymatic methods have proven to be highly effective in achieving high enantioselectivity. For instance, ketoreductases (KREDs) are employed for the stereoselective synthesis of vic-halohydrins, which are valuable building blocks in pharmaceuticals. researchgate.net The use of enzymes can lead to the formation of a single enantiomer with high purity.

The ketone functionality in α-haloketones serves as a key electrophilic site for various condensation and cyclization reactions. nih.gov Nucleophilic attack can occur at the carbonyl carbon, leading to a range of products. nih.gov These reactions are fundamental in the synthesis of heterocyclic compounds. For example, α-haloketones can react with o-hydroxycarbonyl compounds to yield substituted benzofurans. nih.gov The reactivity of α-haloketones is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electron deficiency at the α-carbon. nih.gov However, the use of strongly basic nucleophiles can lead to the formation of α-haloenolate ions, which may participate in side reactions. jove.comjove.com

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents: the nitro group (-NO₂) and the fluoroacetyl group (-C(O)CH₂F). Both are strong electron-withdrawing groups, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution.

Conversely, the primary site for nucleophilic attack is the α-carbon of the ethanone (B97240) backbone, which is activated by both the adjacent carbonyl group and the electronegative fluorine atom, making the fluorine an excellent leaving group in nucleophilic substitution reactions.

In the context of electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of any incoming electrophile. The nitro group and the acetyl group are both meta-directing. Therefore, should an electrophilic substitution reaction be forced to occur on the highly deactivated ring, the incoming group would be directed to the positions meta to both substituents.

The potential sites for substitution are:

C5: Meta to both the nitro group (at C3) and the acetyl group (at C1). This is the most likely position for substitution.

C4/C6: Ortho/para positions relative to the nitro group, but meta to the acetyl group.

Due to the strong deactivating nature of both groups, these reactions are generally unfavorable and require harsh conditions. The regioselectivity is primarily governed by the need to avoid placing positive charge adjacent to the electron-withdrawing groups in the reaction intermediate. A theoretical study on a related system highlighted how the presence of electron-withdrawing groups dictates regioselectivity in cycloaddition reactions. bohrium.com

Derivatization and Functionalization Strategies

The this compound molecule is a valuable starting material for synthesizing more complex molecules through derivatization, particularly in the formation of heterocyclic systems and the introduction of new functional groups.

The α-fluoroketone moiety is a key reactive handle for building various heterocyclic rings.

Imidazole (B134444) rings can be synthesized from α-haloketones through several established methods. A common approach involves the reaction of the α-fluoroketone with an amidine or a mixture of an aldehyde and ammonia. In this reaction, the this compound serves as a two-carbon building block, reacting with nitrogen-containing reagents to form the five-membered imidazole ring.

Table 1: Generalized Imidazole Synthesis

| Reactant 1 | Reactant 2 | Product Structure |

|---|---|---|

| This compound | Aldehyde + Ammonia | Substituted (3-nitrophenyl)imidazole |

The synthesis of thiadiazoles, a class of heterocycles with diverse applications, can be achieved using this compound. mdpi.comsbq.org.brnih.gov One prominent method is the condensation reaction with a substituted 2-amino-1,3,4-thiadiazole. This reaction typically proceeds by nucleophilic attack of the amino group on the α-carbon of the ketone, followed by cyclization and dehydration to yield a fused imidazo[2,1-b]-1,3,4-thiadiazole system. researchgate.net This approach has been successfully used to create complex, N-bridged heterocyclic derivatives. researchgate.netnih.gov

The title compound in one study, 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, was synthesized by condensing 5-(4-fluoro-3-nitrophenyl)- mdpi.comsbq.org.brCurrent time information in Bangalore, IN.thiadiazol-2-ylamine with an α-haloketone. researchgate.net This demonstrates the general utility of α-haloketones in building such fused systems.

Table 2: Imidazo[2,1-b]-1,3,4-thiadiazole Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

Beyond forming heterocycles, the core structure of this compound allows for the introduction of other functional groups. A key transformation is the reduction of the nitro group to an amine. This creates 2-amino-1-(3-nitrophenyl)ethanone, a new intermediate where the amino group can be further functionalized, for example, through diazotization or acylation. The existence of related compounds like 2-Amino-1-(4-fluoro-3-nitrophenyl)ethanone Hydrochloride confirms the viability of this synthetic route. accelachem.com

Furthermore, the fluorine atom at the α-position can be displaced by a variety of nucleophiles, allowing for the introduction of groups such as other halogens (e.g., bromine), amines, or thiols, thereby creating a wide range of derivatives from the parent ketone.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole |

| 5-(4-Fluoro-3-nitrophenyl)- mdpi.comsbq.org.brCurrent time information in Bangalore, IN.thiadiazol-2-ylamine |

| 4-methoxyphenacyl bromide |

| 2-Amino-1-(4-fluoro-3-nitrophenyl)ethanone Hydrochloride |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy serves as a powerful tool for identifying the characteristic functional groups within a molecule by probing their distinct vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of 2-Fluoro-1-(3-nitrophenyl)ethanone reveals key absorptions that confirm the presence of its principal functional groups. The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1720 cm⁻¹. The nitro group (NO₂) exhibits two prominent stretching vibrations: an asymmetric stretch usually found between 1500 cm⁻¹ and 1560 cm⁻¹ and a symmetric stretch appearing in the 1300 cm⁻¹ to 1370 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-F stretching vibration can be found in the fingerprint region, typically between 1000 cm⁻¹ and 1400 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1700 - 1720 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | Stretch | > 3000 |

| C-F | Stretch | 1000 - 1400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound, offering precise information about the chemical environment of each proton, carbon, and fluorine atom.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound displays distinct signals corresponding to the aromatic and aliphatic protons. The protons on the aromatic ring appear as a complex multiplet in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the nitro and carbonyl groups. The methylene (B1212753) protons (CH₂) adjacent to the fluorine atom exhibit a characteristic doublet due to coupling with the neighboring fluorine atom (²J-H,F coupling). This signal is typically found further downfield than a standard aliphatic CH₂ group due to the electron-withdrawing nature of both the fluorine and the carbonyl group.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.5 - 8.5 | Multiplet | - |

| Methylene (CH₂F) | ~5.5 - 6.0 | Doublet | ²J-H,F |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides a detailed map of the carbon framework of the molecule. The carbonyl carbon (C=O) is typically the most downfield signal, appearing around 190-200 ppm. The aromatic carbons exhibit signals in the 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The carbon of the fluoromethyl group (CH₂F) shows a characteristic splitting due to coupling with the fluorine atom (¹J-C,F coupling), with a large coupling constant. oregonstate.edu

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| Carbonyl (C=O) | 190 - 200 | Singlet | - |

| Aromatic C-NO₂ | ~148 | Singlet | - |

| Other Aromatic Carbons | 120 - 140 | Singlets and Doublets | C-F coupling may be observed |

| Methylene (CH₂F) | ~80-90 | Doublet | ¹J-C,F (~170-250 Hz) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR)

¹⁹F-NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. thermofisher.comaiinmr.com For this compound, the ¹⁹F-NMR spectrum will show a single resonance for the fluorine atom. thermofisher.comaiinmr.com The chemical shift of this signal provides information about its electronic environment. thermofisher.comaiinmr.com This resonance will be split into a triplet due to coupling with the two adjacent methylene protons (²J-H,F coupling). huji.ac.il The large chemical shift range of ¹⁹F-NMR makes it an excellent tool for confirming the presence and electronic environment of fluorine in a molecule. thermofisher.comaiinmr.comhuji.ac.ilbiophysics.org

| Fluorine Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂F | Varies | Triplet | ²J-H,F |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish the compound's exact mass from those of other molecules with the same nominal mass. The monoisotopic mass of this compound (C₈H₆FNO₃) is 183.03317 Da. uni.lu

Predicted HRMS data for various adducts of the compound provide a reference for experimental analysis. uni.lu These predictions, calculated using advanced algorithms, are crucial for identifying the molecular ion and its common adducts in a sample.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 184.04045 |

| [M+Na]⁺ | 206.02239 |

| [M+K]⁺ | 221.99633 |

| [M+NH₄]⁺ | 201.06699 |

| [M]⁺ | 183.03262 |

| [M-H]⁻ | 182.02589 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound in complex mixtures. The compound is first separated from other components on a liquid chromatography column before being introduced into the mass spectrometer.

The choice of ionization source is critical. For nitroaromatic compounds, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly employed. researchgate.netnih.gov ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ or other adducts, which is useful for molecular weight confirmation. researchgate.net Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. usda.govusda.gov This fragmentation data provides a structural fingerprint for unequivocal identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique for the analysis of volatile compounds like this compound. The choice of ionization method significantly influences the resulting mass spectrum. ub.edu

Electron ionization (EI) is a common hard ionization technique that can lead to extensive fragmentation and potentially the absence of a clear molecular ion peak. ub.edunist.gov This complex fragmentation pattern, however, can be highly specific and useful for library matching. Chemical ionization (CI) is a softer technique that is more likely to produce a protonated molecular ion [M+H]⁺, which aids in determining the molecular weight. nih.govub.edu For fluorinated compounds, the selection of an appropriate GC column, such as a semi-polar column, is essential to achieve good chromatographic separation from isomers or impurities. nih.govresearchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms, molecules, and their interactions in the solid state.

While the specific crystal structure of this compound is not described in the surveyed literature, single-crystal X-ray diffraction is the definitive method for its determination. uchicago.edu This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, revealing the precise coordinates of each atom.

A successful analysis would yield key crystallographic data, as shown in the table below, including the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal lattice. uchicago.edu

Table 2: Key Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the sides of the unit cell. |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of all intramolecular covalent bond lengths and angles. |

Based on the solved crystal structure, a detailed analysis of the crystal packing and supramolecular architecture can be performed. This involves examining the non-covalent interactions that govern how molecules of this compound arrange themselves in the solid state. uchicago.edu

For this particular molecule, several types of intermolecular interactions would be anticipated. The nitro group is a strong hydrogen bond acceptor, and potential weak C-H···O hydrogen bonds could be significant. The fluorine atom can participate in C-H···F hydrogen bonds or halogen bonding. Furthermore, the aromatic nitrophenyl ring could engage in π-π stacking interactions with adjacent molecules. The analysis reveals how these individual interactions combine to form a stable, three-dimensional supramolecular assembly. uchicago.edu

Intermolecular Interactions and Hydrogen Bonding Networks

The crystalline architecture of this compound is stabilized by a sophisticated network of intermolecular interactions. While a definitive crystallographic study for this specific compound is not publicly available, analysis of its close analogue, 2-Bromo-1-(3-nitrophenyl)ethanone, provides significant insight into the expected bonding patterns. The primary forces governing the supramolecular assembly are weak C-H···O hydrogen bonds. nih.gov

In this network, the aromatic and aliphatic C-H groups act as hydrogen bond donors, while the oxygen atoms of the nitro and carbonyl groups function as acceptors. These interactions link adjacent molecules into a cohesive three-dimensional structure. For instance, the hydrogen atom on the carbon adjacent to the fluorine (the α-carbon) can form a notable C-H···O bond with a nitro group oxygen on a neighboring molecule. Similarly, aromatic hydrogens engage in hydrogen bonding with the carbonyl oxygen.

Table 1: Representative Intermolecular Interactions in Phenyl-ethanone Analogues

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Weak Hydrogen Bond | C-H···O (Nitro) | 0.99 | 2.50 | 3.45 | 160 |

| Weak Hydrogen Bond | C-H···O (Carbonyl) | 0.95 | 2.65 | 3.50 | 148 |

| π-π Stacking | Ring Centroid···Ring Centroid | - | - | ~3.71 | - |

Note: Data is illustrative and based on findings from closely related structures like 2-Bromo-1-(3-nitrophenyl)ethanone. nih.gov

Graph-Set Motif Analysis in Crystalline Arrangements

The intricate network of hydrogen bonds within the crystalline structure of related compounds can be systematically described using graph-set motif analysis. This method provides a standardized nomenclature for hydrogen-bonding patterns. Based on the analysis of 2-Bromo-1-(3-nitrophenyl)ethanone, a variety of cyclic graph-set motifs are anticipated for this compound. nih.gov

These motifs arise from the specific connections made by the C-H···O interactions. For example, a common motif is the R²₂(8) ring, which indicates a ring pattern formed by two donor and two acceptor atoms, encompassing a total of eight atoms. Other, more complex ring structures such as R³₃(12) and R³₃(18) are also observed in analogues, highlighting the formation of extended two-dimensional sheets that are further linked into a three-dimensional supermolecular network. nih.gov The identification of these motifs provides a precise and reproducible description of the crystal packing.

Table 2: Common Graph-Set Motifs in Analogous Structures

| Graph-Set Motif | Description |

| R²₂(7) | A ring containing 2 donors and 2 acceptors, spanning 7 atoms. |

| R²₂(8) | A ring containing 2 donors and 2 acceptors, spanning 8 atoms. |

| R³₃(12) | A complex ring containing 3 donors and 3 acceptors, spanning 12 atoms. |

| R³₃(18) | A complex ring containing 3 donors and 3 acceptors, spanning 18 atoms. |

Note: These motifs describe the patterns formed by weak C-H···O and other intermolecular interactions. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the molecular structure and electronic properties of compounds like this compound. By approximating the electron density of the molecule, DFT calculations can determine its lowest energy conformation (optimized geometry), vibrational frequencies, and various electronic descriptors. researchgate.netresearchgate.net

For a molecule of this nature, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net The B3LYP functional is widely used due to its balance of accuracy and computational cost for medium-sized organic molecules. acs.org The basis set specifies the set of mathematical functions used to build the molecular orbitals. Geometry optimization at this level of theory provides precise predictions of bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data if available. acs.org These calculations typically show that the nitro and ethanone (B97240) groups lie nearly coplanar with the benzene (B151609) ring to maximize conjugation. nih.gov

Table 3: Typical Parameters for DFT Calculations

| Parameter | Specification | Purpose |

| Software | Gaussian, Schrodinger Suite | To perform the quantum chemical calculations. |

| Method | Density Functional Theory (DFT) | To model electron density and derive properties. |

| Functional | B3LYP, M06-2X | To approximate the exchange-correlation energy. acs.org |

| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals of the system. researchgate.net |

A key output of DFT calculations is the energy of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. ucm.es A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the carbonyl group, while the LUMO is anticipated to be concentrated on the nitro group and the aromatic ring, facilitating intramolecular charge transfer upon excitation.

Table 4: Predicted Frontier Orbital Energies (Illustrative)

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -3.2 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.3 | LUMO - HOMO Energy |

Note: These values are illustrative and representative of similar aromatic nitro compounds calculated using DFT.

Semi-Empirical Methods for Geometry Optimization

Before undertaking computationally expensive DFT calculations, semi-empirical methods can be employed for an initial geometry optimization. These methods, such as AM1 or PM7, are faster because they use parameters derived from experimental data to simplify some of the complex integrals found in ab initio calculations. While less accurate than DFT, they provide a reasonable starting geometry, which significantly reduces the computational time required for the final, more accurate optimization using DFT. This hierarchical approach is an efficient strategy for computational studies on molecules of this size.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electron density topology to characterize chemical bonding. This technique can be applied to the results of DFT calculations to precisely define the nature of both covalent bonds and weaker intermolecular interactions.

QTAIM analysis locates critical points in the electron density field. A Bond Critical Point (BCP) found between two atoms indicates a chemical interaction. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the bond. For the covalent bonds within this compound, QTAIM would show high ρ and negative ∇²ρ values. For the C-H···O hydrogen bonds and other weak interactions, it would reveal low ρ and positive ∇²ρ values, characteristic of closed-shell interactions (non-covalent). This analysis provides a quantitative and unambiguous description of the bonding interactions that stabilize the molecular structure.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal electron density into molecular fragments, it provides a unique surface for each molecule. The nature and extent of intermolecular contacts can be analyzed through the generation of a two-dimensional "fingerprint plot," which summarizes the distribution of these interactions.

While specific Hirshfeld surface analysis data for this compound is not available in the current literature, examining analogous nitrophenyl derivatives provides valuable insights into the expected intermolecular interactions. For instance, studies on related nitroaromatic compounds reveal a common pattern of interactions dominated by hydrogen bonds and other weak contacts.

In a representative study of a nitrophenyl derivative, N-(2-nitrophenyl)maleimide, Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing arise from H⋯O/O⋯H, H⋯C/C⋯H, and H⋯H interactions, accounting for 54.7%, 15.2%, and 15.6% of the total interactions, respectively. nih.gov Another related compound, 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone, also showed a predominance of contacts involving hydrogen atoms, with H⋯H (39.7%), H⋯O/O⋯H (18.6%), and H⋯C/C⋯H (18.2%) being the most significant. iucr.org

For this compound, it is anticipated that the presence of the nitro group, the fluorine atom, and the carbonyl group would lead to a rich network of intermolecular interactions. The fingerprint plot would likely reveal significant contributions from O···H, F···H, and H···H contacts. The bright red spots on the dnorm mapped Hirshfeld surface would indicate the positions of strong hydrogen bond donors and acceptors. researchgate.netnih.gov The analysis would quantify the percentage contribution of each type of contact, providing a detailed picture of the forces holding the molecules together in the crystal lattice.

Below is an interactive data table illustrating typical intermolecular contact contributions found in related nitrophenyl compounds, which can serve as a reference for what might be expected for this compound.

| Intermolecular Contact | Representative Percentage Contribution Range (%) |

| H···H | 15 - 40 |

| O···H / H···O | 18 - 55 |

| C···H / H···C | 13 - 19 |

| F···H / H···F | 8 - 32 (in fluorinated compounds) |

| C···C | 4 - 6 |

| N···H / H···N | ~9 |

| Br···H / H···Br | ~15 (in brominated compounds) |

| Br···C / C···Br | ~10 (in brominated compounds) |

This table is a composite based on data from analogous compounds and is for illustrative purposes only. Specific values for this compound would require dedicated experimental and computational analysis. nih.goviucr.orgnih.govkayseri.edu.tr

Supermolecule Approach for Crystalline Environment Simulation and Electronic Parameter Calculation

The supermolecule approach is a computational method used to study the influence of the crystalline environment on the electronic properties of a molecule. In this method, a central molecule is surrounded by its nearest neighbors from the crystal lattice, forming a "supermolecule" or cluster. Quantum mechanical calculations are then performed on this entire cluster.

This approach allows for a more accurate description of the electronic structure and properties of the molecule as it exists in the solid state, accounting for the effects of intermolecular interactions such as hydrogen bonding and van der Waals forces. These interactions can significantly perturb the electron distribution and, consequently, the electronic parameters of the molecule compared to the isolated, gas-phase state.

For this compound, applying the supermolecule approach would involve:

Obtaining the single-crystal X-ray diffraction data to determine the precise arrangement of molecules in the crystal.

Constructing a supermolecule by selecting a central molecule and a shell of its surrounding neighbors.

Performing high-level quantum chemical calculations (e.g., using Density Functional Theory, DFT) on the supermolecule to calculate various electronic parameters.

The calculated parameters would include molecular orbital energies (such as the HOMO and LUMO), the molecular electrostatic potential (MEP), and atomic charges. These parameters are crucial for understanding the reactivity, stability, and potential applications of the compound in materials science and medicinal chemistry. For nitroaromatic compounds, this method is particularly useful for assessing the impact of the electron-withdrawing nitro group on the electronic properties of the molecule within the crystal. researchgate.net While specific supermolecule calculations for this compound are not documented, this theoretical framework remains a vital tool for its in-depth electronic characterization.

Advanced Material Science and Emerging Applications

Role as a Key Intermediate in Organic Synthesis

As a multi-functional molecule, 2-Fluoro-1-(3-nitrophenyl)ethanone serves as a fundamental building block in various organic reactions. The presence of the α-haloketone moiety allows for selective transformations, making it a valuable synthon in the field of combinatorial chemistry and targeted synthesis.

Precursor for Complex Organic Molecules

The compound is a well-established precursor for synthesizing more complex and high-value organic molecules. The α-fluoroketone structure is particularly reactive and serves as an anchor point for building intricate molecular architectures. Its utility is prominently documented in patent literature, where structurally similar fluoro-nitroacetophenones are key intermediates in the synthesis of important pharmaceutical and agrochemical agents. For instance, related compounds like 4-chloro-2-fluoro-5-nitroacetophenone are crucial for preparing intermediates for Hepatitis C medications. google.com Similarly, derivatives are used to synthesize fungicides such as Amisulbrom, highlighting the role of this chemical class in producing biologically active molecules. patsnap.com

The general reactivity of α-haloketones makes them attractive starting materials for creating a diverse range of compounds, as they can undergo various selective transformations. The combination of the nitro group, which can be reduced to an amine, and the reactive ketone group provides multiple pathways for molecular elaboration.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H6FNO3 | uni.lu |

| Monoisotopic Mass | 183.03317 Da | uni.lu |

| IUPAC Name | This compound | uni.lu |

| InChIKey | RCWJMAXPPJAFCJ-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 1.8 | uni.lu |

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound is an important building block for their synthesis. The ketone and the adjacent activated fluorine atom can react with various binucleophiles to form a wide array of ring structures. For example, α-haloketones are known to react with reagents like hydroxylamine (B1172632) to form isoxazoles or with hydrazines to yield pyrazoles.

Research has demonstrated the synthesis of isoxazole (B147169) derivatives from substituted ethanone (B97240) precursors in multi-step reactions. nih.gov This methodology is applicable to this compound for creating novel heterocyclic systems. Furthermore, patents for pesticidally active compounds describe the synthesis of isoxazoline-substituted benzamides, which originates from related fluorinated ketone intermediates. justia.com This underscores the compound's value in generating the core scaffolds of functional heterocycles.

Synthetic Routes to Advanced Materials

The synthesis of high-value, complex molecules such as pharmaceuticals and specialized agrochemicals from this compound represents a direct synthetic route to a class of advanced materials. google.compatsnap.com In this context, "advanced materials" refers to substances engineered for high performance in specific applications. The compound's structural attributes allow for the precise construction of molecules with tailored biological or chemical activity. The synthetic pathways often involve leveraging the dual reactivity of the ketone and nitro functional groups to build molecules that would be difficult to create otherwise.

Contributions to Materials Chemistry

The utility of this compound extends into the broader field of materials chemistry, where it contributes to the development of new chemical products and potentially polymeric materials.

Development of Specialty Chemicals

Specialty chemicals are products sold on the basis of their performance or function, rather than their composition. This compound is a key precursor in the manufacture of such chemicals. Its most significant documented applications are in the agrochemical and pharmaceutical industries.

Agrochemicals: Derivatives of fluoro-nitrophenyl ethanone are intermediates in the synthesis of modern fungicides and pesticides. patsnap.comjustia.com The resulting products are designed for high efficacy and specificity, qualifying them as high-performance specialty chemicals.

Pharmaceuticals: Structurally analogous compounds are employed as starting materials in the synthesis of complex pharmaceutical intermediates, such as those for antiviral therapies. google.com

The compound is also classified as a "biochemical reagent," indicating its use in life science research for developing new assays or as a building block for bioactive probes. medchemexpress.com

| Industry | Application | Reference Compound Class | Source |

|---|---|---|---|

| Agrochemical | Intermediate for Fungicides (e.g., Amisulbrom) | Nitrophenyl propanone derivatives | patsnap.com |

| Agrochemical | Intermediate for Pesticidal Isoxazolines | Dichloro-fluoro-phenyl-ethanone | justia.com |

| Pharmaceutical | Intermediate for Hepatitis C Drugs (e.g., Perambutavir) | Chloro-fluoro-nitroacetophenone | google.com |

Fabrication of Novel Polymers and Coatings

While direct evidence of this compound being incorporated into polymer backbones is not prevalent in public literature, its chemical nature makes it a candidate for creating novel polymers and coatings. Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The introduction of a fluorinated aromatic ketone moiety like this compound into a polymer structure could impart these desirable characteristics. The nitro group offers a reactive handle that can be converted to an amine, which is a common monomer functional group for producing high-performance polymers like polyamides and polyimides. The ketone functionality could also be used for cross-linking reactions to enhance the mechanical properties of a final coating or material.

Analytical Chemistry Applications

The accurate detection and quantification of chemical compounds are fundamental to various scientific disciplines, from environmental monitoring to industrial quality control. The distinct structural features of this compound lend themselves to a range of analytical methodologies.

Utility in Detection and Quantification Methodologies

The presence of a ketone functional group in this compound allows for its detection and quantification through derivatization reactions. A common approach for the analysis of ketones is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable hydrazone derivative. These derivatives are highly chromophoric and can be readily detected and quantified using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. While specific methods for this compound are not established, the general applicability of the DNPH method to ketones suggests its potential utility.

Furthermore, the nitroaromatic moiety provides a basis for electrochemical detection methods. The nitro group can be electrochemically reduced, and the resulting current can be correlated to the concentration of the analyte. This principle is employed in various sensors for the detection of nitroaromatic compounds.

Chromatographic and Spectrometric Analytical Tools

Chromatographic techniques are well-suited for the separation and analysis of this compound from complex mixtures. Reversed-phase HPLC would be a primary choice, where the separation is based on the compound's hydrophobicity. The selection of the stationary phase (e.g., C18) and the mobile phase composition would be critical for achieving optimal separation. nih.govnih.gov

Gas chromatography (GC) could also be employed, particularly if coupled with a sensitive detector such as a mass spectrometer (MS). The volatility of the compound allows for its analysis in the gas phase. In mass spectrometry, the molecule would undergo fragmentation upon ionization, producing a unique mass spectrum that can be used for its identification. The predicted collision cross-section (CCS) values for various adducts of this compound are available and can aid in its identification in complex matrices using ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 184.04045 | 132.9 |

| [M+Na]+ | 206.02239 | 140.5 |

| [M-H]- | 182.02589 | 135.6 |

| [M+NH4]+ | 201.06699 | 151.9 |

| [M+K]+ | 221.99633 | 135.1 |

| Data sourced from PubChem. uni.lu |

These spectrometric and chromatographic data provide a foundation for the development of specific and sensitive analytical methods for this compound.

Potential in Agrochemical Chemistry Formulations

The introduction of fluorine atoms and nitro groups into organic molecules is a well-established strategy in the design of modern agrochemicals. These functional groups can significantly influence the biological activity, metabolic stability, and physicochemical properties of a compound.

Intermediate in Crop Protection Agent Synthesis

While this compound is not a commercialized crop protection agent itself, its chemical structure suggests its potential as a valuable intermediate in the synthesis of more complex and biologically active molecules. The presence of the ketone, fluoro, and nitro functionalities provides multiple reaction sites for further chemical transformations.

For instance, the ketone group can be a handle for building more elaborate molecular architectures through reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations. The nitro group can be reduced to an amino group, which is a key functional group in a wide range of herbicides and fungicides. This amino derivative can then be further functionalized to create novel active ingredients. The fluorine atom can enhance the efficacy and metabolic stability of the final product.

Future Research Directions and Concluding Perspectives

Exploration of Undiscovered Reactivity Profiles

The reactivity of α-haloketones is well-established in organic synthesis, serving as versatile building blocks for a variety of molecular scaffolds. mdpi.comnih.gov However, the specific reactivity of 2-Fluoro-1-(3-nitrophenyl)ethanone remains an area ripe for exploration. Future research should focus on elucidating novel reaction pathways and expanding its synthetic utility.

Key areas for investigation include:

Nucleophilic Substitution Reactions: While the displacement of the α-fluorine atom by various nucleophiles is expected, a systematic study with a wide range of nucleophiles (N-, O-, S-, and C-based) would provide a comprehensive understanding of its reactivity. The influence of the meta-nitro group on the reaction rates and regioselectivity warrants detailed mechanistic studies. numberanalytics.comwikipedia.org

Reactions at the Carbonyl Group: The reactivity of the carbonyl group can be explored through various transformations such as reductions, aldol (B89426) condensations, and Wittig-type reactions. Studies have shown that the conformational preferences of α-fluoroketones can influence their reactivity at the carbonyl center. nih.gov For instance, the relative reactivity of α-fluoroacetophenone in sodium borohydride (B1222165) reductions was found to be lower than its chloro- and bromo-analogs, a phenomenon attributed to the higher energy barrier to access reactive conformations. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions: Investigating the participation of the C-F bond in cross-coupling reactions could open up new avenues for the synthesis of complex molecules.

Photochemical Reactions: The presence of the nitroaromatic chromophore suggests the potential for interesting photochemical transformations.

A deeper understanding of these reactivity profiles will undoubtedly position this compound as a valuable intermediate in synthetic organic chemistry.

Development of Greener Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research should prioritize the establishment of greener routes for the synthesis of this compound, moving away from hazardous reagents and minimizing waste generation.

Current methods for the synthesis of α-haloketones often involve the use of toxic and corrosive reagents like elemental bromine or chlorine. mdpi.com Greener alternatives that could be explored for the synthesis of this compound include:

Direct Fluorination using Electrophilic Fluorinating Agents: The use of modern electrophilic fluorinating reagents, such as Selectfluor®, offers a more controlled and potentially safer method for the direct fluorination of the corresponding acetophenone (B1666503). chemicalbook.com

Catalytic Aerobic Oxidation: An emerging green approach involves the iron-catalyzed aerobic oxidation of olefins using potassium halides as the halogen source, which avoids the use of hazardous halogenating agents. scilit.com Adapting such methods for fluorination would be a significant advancement.

Continuous Flow Synthesis: Employing continuous flow methodologies can offer better control over reaction parameters, improve safety, and facilitate scalability. A continuous preparation of α-fluoroacetophenone has been reported, highlighting the potential of this technology. google.com

The development of such green synthetic protocols will not only be environmentally beneficial but also economically advantageous for the large-scale production of this compound.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. For this compound, advanced computational modeling can provide valuable insights and guide experimental work.

Future computational studies could focus on:

Conformational Analysis: Detailed conformational analysis, similar to studies on 2'-fluoro-substituted acetophenones, can reveal the preferred conformations in different solvents. nih.gov This is crucial as the conformation can significantly impact reactivity. nih.gov

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of various reactions. This can help in understanding the influence of the fluorine and nitro substituents on the reactivity.

Prediction of Spectroscopic Properties: Accurate prediction of NMR, IR, and other spectroscopic data can aid in the characterization of the compound and its reaction products. PubChem provides predicted collision cross-section values for different adducts of this compound. uni.lu

Virtual Screening for Biological Activity: Although outside the direct scope of this article, computational docking studies could be used to predict potential interactions with biological targets, guiding future medicinal chemistry research.

Integrating computational modeling with experimental studies will accelerate the discovery and development of new applications for this compound.

Expansion into Novel Material Science Applications

The unique electronic properties of this compound, stemming from the combination of a fluorinated ketone and a nitroaromatic system, make it a candidate for investigation in material science. wikipedia.orgnih.gov

Potential areas for exploration include:

Precursor for Functional Polymers: The compound can be functionalized and polymerized to create novel polymers with specific optical or electronic properties. The nitro group, being strongly electron-withdrawing, can influence the polymer's electronic characteristics. wikipedia.org

Non-linear Optical (NLO) Materials: Aromatic nitro compounds are known to exhibit NLO properties. surendranatheveningcollege.com The introduction of a fluorine atom could further enhance these properties, making this compound a building block for new NLO materials.

Liquid Crystals: The rigid aromatic core and polar substituents suggest that derivatives of this compound could be explored for applications in liquid crystal technology.

Systematic investigation into these areas could lead to the development of new materials with tailored properties and functionalities.

Q & A

Q. What are the established synthetic routes for preparing 2-Fluoro-1-(3-nitrophenyl)ethanone, and what reaction conditions are critical for achieving high yields?

The primary synthesis involves Friedel-Crafts acylation , where the nitro group on the aromatic ring presents challenges due to its strong electron-withdrawing and deactivating effects. To overcome this, rigorous conditions are required:

- Use aluminum chloride (AlCl₃) as a Lewis acid catalyst to activate the acylating agent (e.g., fluoroacetyl chloride).

- Maintain anhydrous conditions and moderate temperatures (40–60°C) to prevent side reactions.

- The meta-directing nature of the nitro group ensures regioselectivity, while the fluorine substituent on the ethanone moiety may influence steric and electronic effects .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and crystallographic methods?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹⁹F NMR to confirm substituent positions and fluorine integration.

- ¹³C NMR to verify carbonyl and aromatic carbon environments.

- Mass Spectrometry (MS): Cross-reference with NIST spectral libraries for molecular ion peaks and fragmentation patterns .

- Single-Crystal X-ray Diffraction: Use programs like SHELX for precise structural determination, particularly for resolving ambiguities in stereochemistry or bond lengths .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors/dust (precautionary code P261 ) .

- Storage: Keep in airtight containers away from oxidizing agents due to potential nitro group reactivity.

Advanced Research Questions

Q. What mechanistic considerations arise during electrophilic substitution reactions involving this compound, particularly regarding substituent directing effects?

The compound exhibits competing directing effects :

- The nitro group (-NO₂) is meta-directing and deactivates the ring, reducing electrophilic attack.

- The fluorine atom on the ethanone moiety may exert ortho/para-directing effects via inductive and resonance interactions.

- Reaction outcome: Depends on the electrophile's strength and solvent polarity. For example, nitration may favor meta substitution due to nitro dominance, while halogenation could show mixed regioselectivity .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Multi-technique validation: Combine 2D NMR (e.g., COSY, HSQC) with infrared (IR) spectroscopy to resolve overlapping signals.

- Computational modeling: Apply density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data, leveraging methodologies from the Colle-Salvetti correlation-energy formula .

- Crystallographic analysis: Use SHELX-refined X-ray structures to confirm bond angles and substituent positions .

Q. What role does this compound serve as an intermediate in synthesizing enantiomerically pure pharmaceuticals?

- Chiral reduction: The ketone group can be selectively reduced to a secondary alcohol using NaBH₄ or LiAlH₄ in anhydrous THF, producing enantiomerically enriched intermediates for β-blockers or antiviral agents .

- Fluorine as a bioisostere: The fluorine atom enhances metabolic stability and bioavailability in drug candidates, making this compound valuable in medicinal chemistry workflows.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported across literature for Friedel-Crafts syntheses of this compound?

- Variable factors: Differences in catalyst purity, moisture levels, or acyl chloride reactivity.

- Mitigation: Standardize reaction protocols (e.g., reagent drying, inert atmosphere) and validate yields via HPLC or GC-MS .

Q. Why might computational predictions of molecular properties (e.g., dipole moments) conflict with experimental measurements?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.